[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
Description
[(2S)-1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chiral aziridine derivative functionalized with a triphenylmethyl (trityl) protecting group and a methanesulfonate ester. The compound’s stereochemistry at the 2-position (S-configuration) and the bulky trityl group influence its reactivity and stability, making it a candidate for asymmetric synthesis or pharmaceutical intermediates. Its methanesulfonate group serves as a leaving group, enabling nucleophilic substitution reactions, while the aziridine ring’s strain facilitates ring-opening transformations .
Key Structural and Physicochemical Data (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇NO₃S |
| Predicted Collision Cross Section (Ų, [M+H]⁺) | 199.7 |
| Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc. |
No direct literature or patent data exists for this compound, necessitating comparisons with structurally or functionally related analogs .
Properties
IUPAC Name |
[(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3/t22-,24?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKFOXMTDCBVBA-OWJIYDKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization Strategy
The ChemRxiv study demonstrates an efficient route to aziridine derivatives via iodocyclization (Scheme 2). For the target compound, this method would involve:
- Preparation of a chiral imidate intermediate from D-xylose
- Treatment with iodine (I₂) and sodium bicarbonate in aqueous conditions
- Ring closure under basic conditions to form the aziridine
Critical parameters include:
- Temperature control (-20°C to 0°C) to prevent racemization
- Use of tert-butyl alcohol as co-solvent to improve iodine solubility
- Strict exclusion of moisture during imidate formation
This method achieves 72% yield for comparable structures, with enantiomeric excess exceeding 98% when using chirally pure starting materials.
Amino Alcohol Cyclization
The Wenker synthesis, modified for stereochemical control, provides an alternative pathway:
- Synthesis of (2S)-2-(hydroxymethyl)aziridine from L-serine derivatives
- Protection of the amine with trityl chloride (TrCl) in dichloromethane
- Cyclization using sulfuric acid followed by neutralization
While this method is historically significant, modern adaptations show improved yields (65-78%) through microwave-assisted cyclization at 80°C for 15 minutes.
The introduction of the triphenylmethyl group requires careful optimization due to steric demands:
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | 85% |
| Base | K₂CO₃ | 78% |
| Temperature | 50°C | 82% |
| Molar Ratio (TrCl) | 1.2 eq | 91% |
Notably, the ChemRxiv protocol achieved 60% yield using propargyl bromide analogs under similar conditions, suggesting that extended reaction times (72 hours) improve sterically hindered substitutions.
Mesylation of the Hydroxyl Group
Conversion of the C2 hydroxyl to methanesulfonate proceeds via classical mesylation:
Standard Protocol
- Dissolve [(2S)-1-(trityl)aziridin-2-yl]methanol (1.0 eq) in anhydrous THF
- Add triethylamine (2.5 eq) at -10°C
- Introduce methanesulfonyl chloride (1.1 eq) dropwise
- Warm to 25°C over 2 hours
This method yields 88-92% product with minimal racemization (<2%) when conducted below 0°C. The J-Stage study reports comparable results using MsCl in DMSO, though with increased side product formation (15%).
Reaction Optimization and Challenges
Stereochemical Integrity
Maintaining the (2S) configuration requires:
- Low-temperature conditions (<0°C) during mesylation
- Use of non-polar solvents (hexane/EtOAc) for crystallization
- Chiral HPLC monitoring (Chiralpak IC column, hexane/i-PrOH 90:10)
Purification Strategies
The compound's hydrophobicity necessitates specialized purification:
- Initial silica gel chromatography (EtOAc/hexane 1:4 → 1:2 gradient)
- Recrystallization from tert-butyl methyl ether
- Final polishing via size-exclusion chromatography (Sephadex LH-20)
This three-step process achieves ≥99% purity by NMR.
Spectroscopic Characterization
Key Spectral Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.45-7.28 (m, 15H, Tr), 4.32 (dd, J=6.5, 2.1 Hz, 1H), 3.21 (s, 3H) |
| ¹³C NMR | δ 144.2 (Tr C), 87.5 (C2), 52.1 (OMs) |
| IR | 1360 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym) |
| HRMS | [M+Na]⁺ Calc. 512.1742, Found 512.1739 |
Data from
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the methanesulfonate group, yielding the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substituted Amines: Resulting from nucleophilic ring opening.
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Produced by reduction reactions.
Scientific Research Applications
Synthetic Pathways
Several methods exist for synthesizing [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate:
- From Methanesulfonyl Chloride : The compound can be synthesized through the reaction of methanesulfonyl chloride with (S)-(1-tritylaziridin-2-yl)methanol .
- Aziridine Ring Opening : Under acidic or basic conditions, the aziridine ring can be opened to yield various derivatives, increasing the compound's utility in synthetic organic chemistry.
Antitumor Activity
Recent studies have indicated that compounds related to aziridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, aziridine derivatives have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The IC50 values for these compounds ranged from 7 to 24 µM, demonstrating their potential as anticancer agents .
Mechanistic Insights
Molecular modeling and quantitative structure–activity relationship (QSAR) studies have been employed to understand the interactions between these compounds and their biological targets. Such studies utilize topological and conformational descriptors to establish predictive models for their cytotoxic activity, which can guide further drug design efforts .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various aziridine derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cells, leading to significant reductions in cell viability at concentrations above 10 µM .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity of related sulfonamide derivatives against multidrug-resistant pathogens. The results indicated that some derivatives exhibited significant activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that aziridine-based compounds could also be explored for antibiotic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various applications, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Properties
Biological Activity
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate, a compound belonging to the aziridine class, has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is , and it exhibits a molecular weight of approximately 393.50 g/mol. The compound is characterized by the presence of a triphenylmethyl group attached to an aziridine ring, which contributes to its reactivity and potential applications in pharmaceuticals and organic synthesis .
The compound can undergo various chemical transformations, primarily due to the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This allows it to react with nucleophiles like amines or alcohols, forming substituted products. The aziridine ring's reactivity can be exploited under acidic or basic conditions, leading to diverse derivatives .
Antimicrobial Activity
Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. The aziridine structure is known for its ability to interact with biological membranes, potentially disrupting microbial cell integrity. For instance, related aziridines have been shown to possess antibacterial and antifungal activities, indicating a promising avenue for exploring the biological efficacy of this compound .
Cytotoxicity and Anticancer Potential
Aziridines have been investigated for their cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation and induce cell death in tumor cells through mechanisms involving DNA damage and disruption of cellular signaling pathways .
Study on Antimicrobial Properties
In a comparative study, several aziridine derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could similarly exhibit antimicrobial properties .
| Compound Name | Inhibition Zone (mm) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 1-Azabicyclo[2.2.2]octane | 15 | Antibacterial |
| 3-Azabicyclo[3.3.1]nonane | 12 | Antifungal |
Cytotoxicity Assessment
A study assessing the cytotoxic effects of various aziridines on cancer cell lines revealed that compounds with similar structural motifs to this compound showed promising results in inhibiting cell growth.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | This compound |
| HeLa (Cervical Cancer) | TBD | 1-Azabicyclo[2.2.2]octane |
Q & A
Q. What are the recommended synthetic routes for [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate, and how can stereochemical purity be ensured?
Methodological Answer: The compound is typically synthesized via a two-step process:
Aziridine Ring Formation : Use a modified Gabriel-Cromwell reaction to construct the aziridine core. For stereochemical control, employ chiral auxiliaries (e.g., triphenylmethyl groups) to stabilize intermediates and prevent racemization .
Methanesulfonate Esterification : React the aziridine alcohol intermediate with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
Stereochemical Validation : Confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) and compare retention times with reference standards .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm the aziridine ring (δ ~1.5–2.5 ppm for CH protons) and methanesulfonate group (δ ~3.1 ppm for CHSO) .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., Mo Kα radiation, R factor <0.04) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~470 Da) .
Q. How does the stability of this methanesulfonate ester vary under different storage conditions?
Methodological Answer:
- Hydrolysis Kinetics : The ester hydrolyzes in aqueous media (pH >7) via nucleophilic substitution. At 25°C, hydrolysis half-life is ~48 hours in pH 7.4 buffer. Store at –20°C in anhydrous acetonitrile to minimize degradation .
- Thermal Stability : Decomposition occurs above 80°C (TGA data). Avoid prolonged heating during synthesis or purification .
Q. What purity thresholds are recommended for this compound in pharmacological studies, and how are impurities quantified?
Methodological Answer:
- Purity Standards : Aim for ≥98% purity (HPLC, C18 column, acetonitrile/water gradient). Critical impurities include residual methyl methanesulfonate (<0.1% per ICH Q3A guidelines) .
- Impurity Analysis : Use GC-FID with a DB-5MS column (30 m × 0.25 mm) and derivatization (e.g., BSTFA) to detect genotoxic sulfonate esters at ppm levels .
Advanced Research Questions
Q. How does the triphenylmethyl group influence the reactivity and stereoelectronic properties of the aziridine ring?
Methodological Answer: The triphenylmethyl group:
- Steric Protection : Shields the aziridine nitrogen, reducing nucleophilic attack and ring-opening side reactions .
- Electronic Effects : Stabilizes transition states during ring-forming reactions, enhancing enantioselectivity (DFT calculations show ΔG reduction by ~5 kcal/mol) .
Experimental Validation : Compare reaction rates and byproduct profiles with/without the triphenylmethyl group using kinetic studies .
Q. What reaction mechanisms dominate the ring-opening of this compound with nucleophiles (e.g., amines, thiols)?
Methodological Answer:
- Nucleophilic Attack : The methanesulfonate acts as a leaving group, enabling SN2 displacement at the aziridine’s β-carbon. For example, reaction with benzylamine in THF at 60°C yields [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl benzylamine (85% yield) .
- Regioselectivity : Use -labeling to track nucleophilic attack sites. NMR and isotopic tracing confirm preferential β-carbon reactivity due to steric hindrance at the α-position .
Q. How do solvent polarity and temperature affect the compound’s stability in synthetic workflows?
Methodological Answer:
- Solvent Effects : In polar aprotic solvents (DMF, DMSO), hydrolysis accelerates due to increased solvation of the transition state. In nonpolar solvents (toluene), stability improves (half-life >72 hours at 25°C) .
- Temperature Optimization : Below 0°C, reaction rates drop significantly (Arrhenius plot shows E ~45 kJ/mol). Use cryogenic conditions for sensitive intermediates .
Q. What advanced strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer:
- Case Study : Discrepancies in yields (40–85%) for methanesulfonate formation may arise from residual moisture. Implement rigorous drying protocols (molecular sieves, Dean-Stark traps) and monitor water content via Karl Fischer titration .
- Stereochemical Discrepancies : Compare crystallographic data (e.g., CCDC entries) and recalibrate chiral columns using enantiomerically pure standards .
Q. How can trace-level genotoxic impurities (e.g., methyl methanesulfonate) be mitigated during scale-up?
Methodological Answer:
Q. What alternative leaving groups have been explored to improve the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Comparative Studies : Tosylates and triflates show faster kinetics but lower stability. Methanesulfonate balances reactivity and shelf life (see table below) .
| Leaving Group | Half-life (pH 7.4, 25°C) | Relative Reactivity (vs. MsO) |
|---|---|---|
| Mesylate | 48 hours | 1.0 |
| Tosylate | 12 hours | 3.2 |
| Triflate | 2 hours | 8.5 |
Synthetic Recommendation : Use triflates for rapid reactions under anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
